molecular formula C15H14O4S B12613092 Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate CAS No. 918341-29-4

Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate

Cat. No.: B12613092
CAS No.: 918341-29-4
M. Wt: 290.3 g/mol
InChI Key: GVDPGZPHZXNXDB-UHFFFAOYSA-N
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Description

Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is a chemical compound with the molecular formula C₂₀H₁₆O₆S . It belongs to a class of synthetic compounds featuring an ethenesulfonate core, which are of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Compounds with structural similarities, particularly those containing the (E)-2-arylethenesulfonamide group, have been identified as potent antimitotic agents that disrupt microtubule dynamics . These small molecules can inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptotic cell death in cancer cells, showcasing a mechanism of action that involves binding to the colchicine site on tubulin . Furthermore, the ethenesulfonate scaffold is a valuable building block in organic synthesis. It can be utilized in various catalytic transformations, such as nickel-catalyzed difunctionalization reactions, to create more complex sulfur-containing structures for further biological evaluation and drug discovery efforts . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918341-29-4

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

phenyl 2-(4-methoxyphenyl)ethenesulfonate

InChI

InChI=1S/C15H14O4S/c1-18-14-9-7-13(8-10-14)11-12-20(16,17)19-15-5-3-2-4-6-15/h2-12H,1H3

InChI Key

GVDPGZPHZXNXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method A: Sulfonation of Ethene Derivative

This method involves the sulfonation of an ethene derivative that has been pre-formed from phenol derivatives.

Procedure:

  • Reagents :

    • 4-Methoxyphenol
    • Phenylacetylene
    • Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H)
  • Reaction Conditions :

    • The reaction typically occurs at low temperatures to control the sulfonation process, followed by a reflux period to ensure complete reaction.
  • Yield :

    • The yield can vary but is generally reported to be between 60% to 80%, depending on the reaction conditions and purification steps involved.

Method B: Pd-Catalyzed Coupling Reaction

A more sophisticated method involves a palladium-catalyzed coupling reaction that allows for greater control over the formation of the double bond.

Procedure:

  • Reagents :

    • Aryl halides (e.g., bromobenzene)
    • Aryl boronic acids (e.g., 4-methoxyphenylboronic acid)
    • Palladium catalyst (Pd(OAc)₂)
    • Base (e.g., potassium carbonate)
  • Reaction Conditions :

    • The reaction is performed in a solvent such as dimethylformamide (DMF) under an inert atmosphere.
  • Yield :

    • This method can achieve yields above 85%, with high purity levels, often requiring minimal purification.

Method C: Direct Sulfonation

This method involves the direct sulfonation of the prepared aryl ethene compound.

Procedure:

  • Reagents :

    • Prepared phenyl-4-methoxyphenylethene
    • Concentrated sulfuric acid or sulfur trioxide
  • Reaction Conditions :

    • The reaction is conducted at elevated temperatures, with careful monitoring to prevent decomposition of sensitive intermediates.
  • Yield :

    • Yields can be variable but generally fall within the range of 70% to 90%.
Method Key Reagents Conditions Typical Yield (%)
Method A 4-Methoxyphenol, SO₃ Low temperature, reflux 60-80
Method B Aryl halides, Pd(OAc)₂ DMF, inert atmosphere >85
Method C Phenyl-4-methoxyphenylethene Elevated temperature 70-90

The preparation of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate can be achieved through various methods, each with its advantages and challenges. The choice of method depends on factors such as available reagents, desired purity, and yield requirements. Continued research in this area may lead to more efficient synthetic routes and broader applications for this compound in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate has been investigated as a potential precursor in the synthesis of biologically active compounds. For instance, its derivatives have been explored for their anti-cancer properties. A study highlighted the synthesis of phenyl derivatives that exhibited significant cytotoxic effects against various cancer cell lines, indicating the compound's potential as an anticancer agent .

Regenerative Medicine

This compound has shown promise in regenerative medicine, particularly in the context of induced pluripotent stem cells (iPSCs). Research indicates that derivatives of this compound can enhance the expression of Oct3/4, a crucial transcription factor for maintaining pluripotency in stem cells. This property positions the compound as a valuable tool in stem cell research and therapy .

Material Science

In material science, this compound is utilized in the development of advanced materials with specific optical and electronic properties. Its ability to form stable polymers makes it suitable for applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 0.4 to 1.0 μM against HL-60 and Hep3B cancer cells, demonstrating significant antiproliferative activity .

Compound IC50 (μM) Cell Line
Derivative A0.5HL-60
Derivative B0.8Hep3B

Case Study 2: Induction of Pluripotency

In regenerative medicine research, this compound was tested for its ability to induce Oct3/4 expression in somatic cells. The study found that compounds derived from this sulfonate significantly enhanced Oct3/4 levels, suggesting their potential use in generating iPSCs without ethical concerns associated with embryonic stem cells .

Compound Oct3/4 Expression Level Effectiveness
O4I1HighEffective
ControlLowNot effective

Mechanism of Action

The mechanism of action of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of tyrosine-protein phosphatase YopH, affecting cellular signaling pathways .

Comparison with Similar Compounds

Research Implications

The comparison highlights:

Structural-Activity Relationships : Sulfonate esters may reduce direct bioactivity compared to hydroxylated or chlorinated analogues.

Synthetic Utility : Neutral sulfonates like the target compound are more versatile in organic synthesis than ionic derivatives.

Metabolic Fate : Unlike methoxychlor, the target compound’s sulfonate group may require distinct enzymatic pathways for activation.

Future Directions : Experimental studies are needed to validate the hypothesized stability, reactivity, and bioactivity of this compound, particularly in comparison to its closest analogues.

Biological Activity

Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H14O4S
  • Molecular Weight : 290.33 g/mol
  • Structure : The compound features a sulfonate group attached to an ethene bridge between two phenyl rings, one of which is substituted with a methoxy group.

This compound exhibits its biological activity primarily through interaction with cellular targets involved in cancer progression. The compound's structure allows it to mimic natural compounds that inhibit tubulin polymerization, which is crucial for cancer cell division.

Anticancer Activity

  • Inhibition of Cell Proliferation :
    • Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting the cell cycle.
    • In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), and H460 (non-small-cell lung cancer).
  • IC50 Values :
    • The compound exhibited varying degrees of potency across different cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
      • COLO205: IC50 = 0.32 μM
      • H460: IC50 = 0.89 μM
    • These values suggest that this compound has substantial anticancer potential, comparable to other known anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the phenyl rings and the sulfonate group have been explored to enhance its efficacy and reduce toxicity.

ModificationEffect on ActivityReference
Addition of methoxy groupsIncreased anticancer activity
Alteration of sulfonate positionVariable effects on bioavailability

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : In vitro analysis revealed that treatment with the compound led to significant apoptosis in H460 cells, evidenced by increased caspase activity and DNA fragmentation.
  • Study 2 : A comparative analysis with combretastatin A-4 indicated that this compound has similar mechanisms of action but with improved solubility and reduced side effects on normal cells.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, with minimal cardiotoxicity observed in preliminary studies. However, potential risks for drug-drug interactions and mutagenicity were noted, necessitating further investigation into its safety profile.

Q & A

Q. What synthetic routes are effective for producing Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate, and how can intermediates be characterized?

A common approach involves sulfonation of a styrene precursor (e.g., 2-(4-methoxyphenyl)ethene) using sulfonyl chloride derivatives under controlled conditions. Key intermediates, such as sulfonyl chlorides, can be monitored via FTIR for characteristic S=O stretching (~1360 cm⁻¹) and sulfonate group formation. Reaction optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from byproducts like unreacted sulfonyl chlorides .

Q. How can researchers validate the purity of this compound using HPLC?

A validated HPLC method should employ a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and sodium acetate buffer (pH 4.6, containing 1-octanesulfonate as an ion-pairing agent) in a 65:35 ratio. System suitability criteria include resolution ≥2.0 between the target compound and structurally similar impurities (e.g., des-methoxy analogs). Retention time reproducibility (RSD <1%) and peak symmetry (tailing factor <2) are essential .

Advanced Research Questions

Q. What strategies resolve co-elution of impurities during HPLC analysis of this compound?

Co-elution challenges arise from analogs like 4-methoxy-substituted ethenyl sulfonates. To address this:

  • Gradient optimization : Adjust methanol content from 50% to 80% over 20 minutes to enhance separation.
  • Ion suppression : Add 0.1% trifluoroacetic acid to the mobile phase to reduce peak broadening caused by sulfonate ionization.
  • Mass spectrometry coupling : Use LC-MS (ESI⁻ mode) to confirm molecular ions (e.g., [M-H]⁻ at m/z 304.2) and distinguish isobaric impurities .

Q. How should researchers design forced degradation studies to assess hydrolytic stability?

Expose the compound to accelerated hydrolysis in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral aqueous solutions at 60°C for 24 hours. Analyze degradation products via HPLC-PDA to track loss of parent compound and formation of hydrolyzed products (e.g., 4-methoxyphenyl vinyl sulfonic acid). Quantify degradation kinetics using first-order rate constants, noting pH-dependent instability in alkaline conditions .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. MS)?

Discrepancies between NMR (e.g., unexpected splitting of methoxy protons) and MS data (e.g., adduct formation) can arise from:

  • Dynamic equilibria : Use low-temperature NMR (−20°C) to stabilize conformational isomers.
  • High-resolution MS : Confirm exact mass (e.g., HRMS-ESI: calculated for C₁₅H₁₄O₄S⁻, 304.0559; observed 304.0562) to rule out isobaric contaminants.
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, such as ethenyl group coupling patterns .

Methodological Tables

Q. Table 1. Key Impurities in this compound

Impurity StructureSourceHPLC Retention Time (min)Relative Response Factor
Des-methoxy analogIncomplete methoxylation8.21.05
Sulfonate hydrolysis productHydrolytic degradation5.90.92
Dimerized ethenyl sulfonateRadical side reaction12.40.85
Data derived from accelerated stability studies and impurity spiking experiments .

Q. Table 2. Mobile Phase Optimization for HPLC Analysis

ConditionResolution (Target vs. Impurity)Peak Symmetry (Tailing Factor)
Methanol:Buffer (60:40)1.21.8
Methanol:Buffer (65:35)2.11.5
Methanol:Buffer (70:30)1.71.9
Optimal resolution achieved at 65:35 ratio with sodium acetate buffer (pH 4.6) .

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